

Raf265 (CHIR-265): A Technical Guide to its Pharmacology and Toxicology

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Abstract

Raf265, also known as CHIR-265, is a potent, orally bioavailable small molecule inhibitor targeting multiple kinases critical in cancer progression.[1] This technical guide provides an indepth overview of the pharmacology and toxicology of Raf265, with a focus on its dual mechanism of action, preclinical and clinical data, and detailed experimental methodologies.

Raf265 is a multi-kinase inhibitor that primarily targets the RAF serine/threonine kinases (B-Raf, C-Raf, and B-Raf V600E mutant) and the vascular endothelial growth factor receptor 2 (VEGFR-2).[1][2] By inhibiting the RAF/MEK/ERK signaling pathway, Raf265 impedes tumor cell proliferation and induces apoptosis.[2] Concurrently, its inhibition of VEGFR-2 disrupts tumor angiogenesis, a crucial process for tumor growth and metastasis.[1] This document summarizes key quantitative data, outlines experimental protocols for the evaluation of Raf265, and provides visual representations of its mechanism of action and experimental workflows to support further research and development.

Introduction

The Ras/Raf/MEK/ERK (MAPK) pathway is a critical signaling cascade that regulates fundamental cellular processes, including proliferation, differentiation, and survival. Dysregulation of this pathway, often through mutations in genes such as B-Raf, is a common driver of oncogenesis, particularly in melanoma. **Raf265** was developed as a second-generation pan-RAF inhibitor with the added benefit of targeting VEGFR-2, a key mediator of

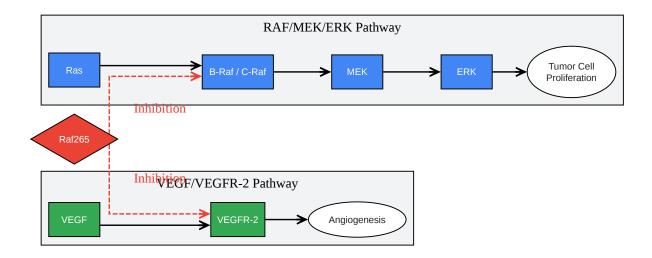


angiogenesis.[3][4] This dual-targeting approach aims to simultaneously inhibit tumor cell growth and cut off the tumor's blood supply, potentially leading to more durable anti-cancer responses.

Pharmacology Mechanism of Action

Raf265 exerts its anti-tumor effects through the inhibition of two key signaling pathways:

- RAF/MEK/ERK Pathway Inhibition: Raf265 is a potent inhibitor of both wild-type and mutant forms of B-Raf, as well as C-Raf.[2] By binding to the ATP-binding site of these kinases,
 Raf265 prevents the phosphorylation and activation of MEK, which in turn inhibits the phosphorylation of ERK. The inactivation of this pathway leads to cell cycle arrest and apoptosis in tumor cells dependent on this signaling cascade.[2]
- VEGFR-2 Pathway Inhibition: Raf265 also inhibits the tyrosine kinase activity of VEGFR-2.
 [1] VEGFR-2 is the primary receptor for VEGF-A, a potent pro-angiogenic factor. By blocking VEGFR-2 signaling, Raf265 inhibits the proliferation and migration of endothelial cells, thereby preventing the formation of new blood vessels that are essential for tumor growth and metastasis.[1]





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Figure 1: Dual inhibitory mechanism of Raf265.

In Vitro Activity

The inhibitory activity of **Raf265** has been characterized in various biochemical and cell-based assays.

Table 1: Biochemical Inhibitory Activity of Raf265

Target	IC50 / EC50 (nM)	Assay Type
B-Raf (V600E)	3 - 60	Cell-free assay
B-Raf (wild-type)	3 - 60	Cell-free assay
C-Raf	3 - 60	Cell-free assay
VEGFR-2	30	Cell-free assay

Data compiled from multiple sources.[2]

Table 2: Cellular Inhibitory Activity of Raf265

Cell Line	Cancer Type	B-Raf Status	IC50 (μM)
HT29	Colorectal Cancer	V600E	5 - 10
MDAMB231	Breast Cancer	G464V	5 - 10

Data compiled from multiple sources.[2]

In Vivo Activity

Preclinical studies in xenograft models have demonstrated the anti-tumor efficacy of **Raf265**. In a study using HCT116 colorectal cancer xenografts, **Raf265** administered at 12 mg/kg resulted in a tumor volume inhibition of 71% to 72%.[2] In A375M melanoma xenografts, oral administration of 100 mg/kg **Raf265** led to a decrease in tumor volume.[2]



Pharmacokinetics Preclinical Pharmacokinetics

Pharmacokinetic studies in animal models have shown that Raf265 is orally bioavailable.

Table 3: Preclinical Pharmacokinetic Parameters of Raf265

Species	Dose (mg/kg)	Bioavailability (%)	Half-life (h)
Mouse	5 (IV/PO)	51	41
Rat	5 (IV/PO)	>95	46
Dog	1.25 (IV/PO)	35	27
Monkey	1 (IV/PO)	48	28

Data from a single preclinical study.[3]

Clinical Pharmacokinetics

In a Phase I clinical trial in patients with metastatic melanoma, **Raf265** exhibited a long serum half-life of approximately 200 hours.[5][6] The maximum tolerated dose (MTD) was determined to be 48 mg administered once daily.[5][6]

Toxicology

The safety profile of Raf265 has been evaluated in a Phase I/II clinical trial (NCT00304525).[7]

Table 4: Common Treatment-Related Adverse Events (≥30% of patients) in the Phase I/II Clinical Trial of Raf265

Adverse Event	Incidence (%)
Fatigue	52
Diarrhea	34
Weight Loss	31



Data from a Phase I/II clinical trial in patients with metastatic melanoma. [5][6]

Dose-limiting toxicities observed at higher doses included thrombocytopenia and visual disturbances such as vitreous floaters.[5]

Experimental ProtocolsIn Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of **Raf265** against target kinases.

Methodology:

- Recombinant kinases (e.g., B-Raf, C-Raf, VEGFR-2) are incubated with a kinase-specific substrate and ATP in a suitable buffer.
- Serial dilutions of Raf265 are added to the reaction mixture.
- The reaction is allowed to proceed for a specified time at a controlled temperature.
- The amount of phosphorylated substrate is quantified using methods such as radioisotope incorporation (e.g., ³³P-ATP), ELISA, or fluorescence-based assays.
- IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.



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Figure 2: Workflow for an in vitro kinase inhibition assay.

Cell Proliferation (MTT) Assay

Objective: To assess the effect of **Raf265** on the viability and proliferation of cancer cell lines.

Methodology:



- Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
- The cells are treated with various concentrations of Raf265 for a specified duration (e.g., 72 hours).
- A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours.
- Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
- The formazan crystals are solubilized with a solvent (e.g., DMSO).
- The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[2]

Western Blot Analysis for Signaling Pathway Modulation

Objective: To evaluate the effect of **Raf265** on the phosphorylation status of key proteins in the RAF/MEK/ERK signaling pathway.

Methodology:

- Cancer cells are treated with Raf265 for a defined period.
- The cells are lysed to extract total proteins.
- Protein concentration is determined using a standard method (e.g., BCA assay).
- Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
- The membrane is blocked to prevent non-specific antibody binding.
- The membrane is incubated with primary antibodies specific for phosphorylated and total forms of MEK and ERK.



- After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Tumor Model

Objective: To assess the anti-tumor efficacy of Raf265 in a living organism.

Methodology:

- Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with a suspension of cancer cells.
- Tumors are allowed to grow to a palpable size.
- The mice are randomized into treatment and control groups.
- Raf265 is administered orally at various doses and schedules. The vehicle used for administration should be reported (e.g., 60% PEG400/40% PG).[3]
- Tumor volume is measured regularly using calipers.
- At the end of the study, the mice are euthanized, and the tumors are excised and weighed.
- Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

Conclusion

Raf265 is a promising dual inhibitor of the RAF/MEK/ERK and VEGFR-2 signaling pathways with demonstrated preclinical and early clinical activity. Its ability to target both tumor cell proliferation and angiogenesis provides a strong rationale for its development as a cancer therapeutic. This technical guide provides a comprehensive overview of the pharmacology and toxicology of **Raf265**, intended to serve as a valuable resource for researchers and drug development professionals in the field of oncology. Further investigation into its efficacy in different cancer types and in combination with other therapies is warranted.



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